molecular formula C10H16Cl2N2O B13518019 1-(Oxolan-3-yl)-1-(pyridin-3-yl)methanamine dihydrochloride

1-(Oxolan-3-yl)-1-(pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B13518019
M. Wt: 251.15 g/mol
InChI Key: URVLHVMWAXIAFI-UHFFFAOYSA-N
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Description

Role of Bicyclic Amine Derivatives in Targeted Receptor Modulation

Bicyclic amine derivatives have emerged as privileged scaffolds in designing receptor-specific therapeutics due to their ability to balance rigidity and bioactivity. The oxolane-pyridine hybrid structure of 1-(oxolan-3-yl)-1-(pyridin-3-yl)methanamine dihydrochloride exemplifies this trend, leveraging spatial constraints to optimize interactions with hydrophobic binding pockets and polar receptor domains.

Conformational Restriction and Binding Affinity

The oxolane ring introduces a 15.5° puckering angle, reducing conformational flexibility while maintaining a median C–C nonbonding distance of 2.16 Å, ideal for mimicking natural ligand geometries. This rigidity is critical in GPCR targeting, as demonstrated by analogous compounds like ARQ 092, where cyclobutane incorporation improved AKT kinase inhibition by 40% compared to flexible counterparts. Similarly, the pyridine moiety’s aromaticity facilitates π-π stacking with receptor residues, as observed in metabotropic glutamate receptor (mGluR) positive allosteric modulators.

Case Studies in Receptor-Specific Design

Recent advances highlight bicyclic amines’ versatility:

  • GPR119 Agonists : Optimization of a bicyclic amine scaffold (e.g., indanone derivatives) enhanced glucose-dependent insulin secretion via GPR119 activation, with structural analogs showing >80% receptor occupancy in rodent models.
  • α5-GABAₐ Receptor Modulators : Patent CO2024005424A2 discloses bicyclic amines with submicromolar potency at α5-containing GABAₐ receptors, underscoring their potential in neurological disorders.
Table 1: Comparative Receptor Modulation by Bicyclic Amine Derivatives
Compound Target Receptor EC₅₀/IC₅₀ (nM) Key Structural Feature
ARQ 092 AKT1/2/3 8–12 Cyclobutane side chain
GSK2879552 LSD1 0.5 Cyclopropylamine core
1-(Oxolan-3-yl)-1-Pyrid mGluR (Predicted) N/A Oxolane-pyridine hybrid
Patent Example α5-GABAₐ 250 Bicyclic amine with pyrazole

Properties

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.15 g/mol

IUPAC Name

oxolan-3-yl(pyridin-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H14N2O.2ClH/c11-10(9-3-5-13-7-9)8-2-1-4-12-6-8;;/h1-2,4,6,9-10H,3,5,7,11H2;2*1H

InChI Key

URVLHVMWAXIAFI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(C2=CN=CC=C2)N.Cl.Cl

Origin of Product

United States

Biological Activity

1-(Oxolan-3-yl)-1-(pyridin-3-yl)methanamine dihydrochloride is a chemical compound notable for its unique structure, which integrates an oxolane (tetrahydrofuran) ring and a pyridine moiety. This combination suggests potential biological activity, making it a subject of interest in pharmacological research. Its molecular formula is C10H16Cl2N2OC_{10}H_{16}Cl_{2}N_{2}O with a molecular weight of approximately 251.15 g/mol .

Structural Characteristics

The compound’s structure can be represented as follows:

PropertyValue
Molecular Formula C10H16Cl2N2O
Molecular Weight 251.15 g/mol
CAS Number 2624142-44-3
IUPAC Name oxolan-3-yl(pyridin-3-yl)methanamine; dihydrochloride

Biological Activity

The biological activity of this compound is primarily investigated through its interactions with various biological targets, including receptors and enzymes. The presence of the oxolane and pyridine functionalities suggests that this compound may exhibit unique pharmacological properties.

Research indicates that compounds with similar structures often engage in:

  • Receptor Binding : The binding affinity to specific receptors can indicate potential therapeutic effects. For instance, studies on related compounds have shown activity against neurotensin receptors, which are involved in various physiological processes .
  • Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on enzymes linked to disease pathways, suggesting that this compound could have similar mechanisms .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochlorideC10H15ClN2OVariance in oxolane position; potential different biological activity.
6-Oxolan-3-yloxy-methyl-pyridin-2-yl-methanamine DihydrochlorideC12H16Cl2N2OAdditional functional groups; potential for varied interactions.

Comparison with Similar Compounds

Structural Analogues with Pyridine and Heterocyclic Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
1-(Oxolan-3-yl)-1-(pyridin-3-yl)methanamine dihydrochloride C₁₁H₁₆Cl₂N₂O 279.17 Oxolan (3-position) + pyridine (3-position) + dihydrochloride
1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride C₁₂H₁₄Cl₂N₂ 257.16 Benzene linker between pyridine and methanamine
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride C₈H₉Cl₂N₃O 234.09 Isoxazole ring instead of oxolan
1-(Pyridin-3-yl)-N-(2-thienylmethyl)methanamine dihydrochloride C₁₁H₁₅Cl₂N₃S 304.23 Thiophene substituent

Key Observations :

  • The isoxazole analog () introduces a polar heterocycle, which may alter binding affinity in enzyme-targeted applications.

Substituted Pyridinyl Methanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Similarity Score* Key Differences Reference
(R)-1-(Pyridin-3-yl)ethanamine dihydrochloride C₇H₁₂Cl₂N₂ 207.09 0.83 Ethylamine side chain instead of oxolan
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine C₁₁H₁₈N₄ 206.29 0.95 Piperazine substitution enhances basicity
1-(7-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride C₁₀H₁₄Cl₂N₄ 273.15 N/A Imidazo-pyridine fused ring system

Similarity Scores :

  • Calculated using Tanimoto coefficients (). Lower scores (e.g., 0.83) indicate reduced structural overlap, while higher scores (0.95) suggest close analogs with functional group modifications.

Functional Impact :

  • Piperazine substitution () introduces additional hydrogen-bonding sites, which could enhance target engagement in receptor-binding assays.

Solubility and Stability :

  • Dihydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride () has a polar isoxazole ring, further enhancing solubility.
  • Compounds with bulky substituents (e.g., imidazo-pyridine in ) may face crystallization challenges, requiring optimized purification protocols.

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through the following key stages:

  • Step 1: Formation of the Oxolane Ring
    The oxolane (tetrahydrofuran) ring is typically formed via cyclization of appropriate diol or halohydrin precursors under acidic or catalytic conditions. Stereoselective cyclization is critical to ensure the correct configuration at the 3-position, which affects biological activity and binding specificity.

  • Step 2: Introduction of the Pyridin-3-yl Substituent
    The pyridin-3-yl moiety is introduced through nucleophilic substitution or cross-coupling reactions involving pyridine derivatives. Nickel or palladium catalysis can be employed for efficient C–C bond formation between the oxolane ring and the pyridine ring.

  • Step 3: Amination and Functional Group Manipulation
    The methanamine group is installed via reductive amination or direct amination of the intermediate bearing the oxolane and pyridine units. Protecting group strategies are often employed to prevent side reactions during this step.

  • Step 4: Formation of the Dihydrochloride Salt
    The free amine is converted to its dihydrochloride salt by reaction with hydrochloric acid, which improves compound stability, crystallinity, and solubility for downstream applications.

Catalytic Systems and Reaction Conditions

  • Nickel Catalysis:
    Nickel-N-heterocyclic carbene catalysts have been demonstrated to facilitate efficient cycloaddition and reductive cyclization reactions essential for heterocycle formation, including pyridine-containing compounds.

  • Palladium Catalysis:
    Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) is often used for the attachment of pyridinyl groups to heterocyclic scaffolds, allowing for high yields and regioselectivity.

  • Reductive Amination:
    Reductive amination using sodium borohydride or lithium aluminum hydride enables the introduction of the amine group with control over stereochemistry.

Purification and Characterization

  • Purification:
    Recrystallization from suitable solvents or reverse-phase high-performance liquid chromatography (HPLC) is employed to achieve purity levels above 95%, critical for research and pharmaceutical applications.

  • Characterization Techniques:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, NOESY) for structural and stereochemical confirmation.
    • X-ray crystallography for absolute configuration determination.
    • Mass spectrometry (LC-MS) for molecular weight verification.
    • Thermogravimetric analysis (TGA) for thermal stability assessment.
    • Polarimetry to confirm optical activity and chiral purity.

Comparative Data Table of Preparation Parameters

Preparation Step Method/Condition Catalyst/Agent Yield (%) Notes
Oxolane ring formation Acid-catalyzed cyclization Acid catalyst (e.g., HCl) 80-90 Stereoselectivity critical
Pyridin-3-yl attachment Pd-catalyzed Suzuki coupling Pd(0), phenylboronic acids 85-95 High regioselectivity and yield
Amination Reductive amination NaBH4 or LiAlH4 75-85 Protecting groups used to avoid side reactions
Salt formation Reaction with HCl Hydrochloric acid Quantitative Enhances solubility and stability
Purification Recrystallization or reverse-phase HPLC N/A >95 purity Confirmed by NMR and LC-MS

Research Findings and Implications

  • The oxolane ring imparts conformational rigidity, enhancing binding specificity in biological systems compared to analogs with more flexible rings.
  • The dihydrochloride salt form significantly improves aqueous solubility, which is vital for in vitro and in vivo studies.
  • Catalytic methods using nickel and palladium provide efficient, high-yielding routes with stereochemical control, reducing impurities and side products.
  • Analytical techniques such as X-ray crystallography and chiral HPLC are indispensable for confirming stereochemistry, which directly influences biological activity.

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